Phenyl isocyanatoformate

Description

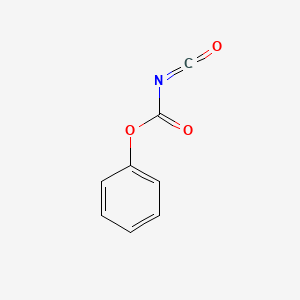

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKLYCUEQGCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399918 | |

| Record name | Phenyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-43-6 | |

| Record name | Phenyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Phenyl Isocyanatoformate (CAS 5843-43-6): Synthesis, Reactivity, and Applications for the Research Professional

Abstract: This guide provides an in-depth technical overview of Phenyl Isocyanatoformate (CAS 5843-43-6), a versatile bifunctional reagent for advanced chemical synthesis. We delve into its core physicochemical properties, explore the nuances of its synthesis via the Curtius rearrangement of phenyl azidoformate, and contrast the divergent outcomes of photolytic and thermal reaction pathways. The document further details the compound's characteristic reactivity, focusing on nucleophilic additions at the highly electrophilic isocyanate moiety to form valuable carbamate and urea linkages. Potential applications in organic synthesis, particularly within the context of drug discovery and materials science, are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals, providing both mechanistic insights and practical, safety-oriented protocols for the effective use of this potent chemical intermediate.

Core Compound Profile and Physicochemical Properties

Phenyl isocyanatoformate, with the linear formula OCNCO₂C₆H₅, is a reactive organic compound distinguished by the presence of two key functional groups: an isocyanate and a phenyl ester.[1] This dual functionality makes it a valuable, albeit challenging, reagent for synthetic chemists. The isocyanate group serves as a powerful electrophile for reactions with a wide range of nucleophiles, while the phenoxycarbonyl moiety offers further synthetic possibilities. Its proper handling and storage are dictated by its physical and chemical characteristics, which are summarized below.

Table 1: Physicochemical Properties of Phenyl Isocyanatoformate

| Property | Value | Reference(s) |

| CAS Number | 5843-43-6 | [1][2] |

| Molecular Formula | C₈H₅NO₃ | [1][2][3][4] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Boiling Point | 100 °C / 15 mmHg | [1] |

| Density | 1.233 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.516 | [1] |

| Synonyms | N-phenoxycarbonyl isocyanate, Carbonisocyanatidic acid phenyl ester | [5] |

| Recommended Storage | -20°C, under inert atmosphere | [1] |

Synthesis: A Tale of Two Pathways

The primary and most effective route to Phenyl isocyanatoformate is through the Curtius rearrangement of its precursor, phenyl azidoformate (PhOC(O)N₃).[6][7][8] This reaction involves the decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[9][10] However, the choice of energy source—photolytic versus thermal—critically dictates the final product distribution, a crucial insight for any scientist aiming to synthesize this compound.

Precursor Synthesis: Phenyl Azidoformate

The necessary starting material, phenyl azidoformate, is readily prepared from commercially available phenyl chloroformate and an azide source, typically sodium azide.[11][12]

Experimental Protocol: Synthesis of Phenyl Azidoformate

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Dissolve phenyl chloroformate (1.0 equiv) in a suitable dry solvent such as acetone or acetonitrile.[11][12]

-

Reaction: Prepare a solution of sodium azide (NaN₃, ~1.2 equiv) in a minimal amount of water and add it to the dropping funnel. Add the sodium azide solution dropwise to the stirred solution of phenyl chloroformate at 0°C (ice bath).

-

Causality Insight: The reaction is performed at a reduced temperature to control the exothermic reaction and prevent premature decomposition of the thermally sensitive acyl azide product. Acetone is a common solvent choice due to its ability to dissolve the organic starting material while also being compatible with the aqueous azide solution to a degree.[11]

-

-

Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction by TLC or IR spectroscopy (disappearance of the chloroformate C=O stretch and appearance of the azide N₃ stretch ~2140 cm⁻¹).

-

Isolation: Quench the reaction with water and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude phenyl azidoformate. The product should be handled with care as acyl azides can be explosive.

The Curtius Rearrangement: Photolysis vs. Pyrolysis

The decomposition of phenyl azidoformate presents a fascinating case study in reaction mechanism control.

-

Photolytic Pathway: Upon UV (193-266 nm) or subsequent visible-light (532 nm) irradiation in a cryogenic matrix, phenyl azidoformate decomposes into N₂ and an intermediate oxycarbonylnitrene (PhOC(O)N).[6][7][8] This nitrene rapidly rearranges to yield the desired Phenyl isocyanatoformate (PhONCO).[6][7][8] This pathway provides a clean and direct route to the target molecule.[6][7][8]

-

Thermal Pathway: In stark contrast, flash vacuum pyrolysis (FVP) at elevated temperatures (e.g., 550 K) does not yield the isocyanate.[6][7] Instead, the reaction proceeds via an intramolecular C-H amination of the ortho-position of the phenyl ring, exclusively forming the cyclized product 3H-benzooxazol-2-one.[6][7][8]

This divergence underscores the necessity of selecting a photolytic method for the targeted synthesis of Phenyl isocyanatoformate.

Caption: Competing pathways for the decomposition of Phenyl Azidoformate.

Core Reactivity and Mechanistic Insights

The synthetic utility of Phenyl isocyanatoformate stems from the high electrophilicity of the isocyanate carbon atom. This group readily undergoes nucleophilic attack by heteroatom nucleophiles, forming stable covalent bonds. This reactivity is analogous to that of the well-studied phenyl isocyanate.[13]

Reactions at the Isocyanate Moiety

-

Reaction with Alcohols: Alcohols react with the isocyanate to form carbamates, also known as urethanes.[13][14] This reaction is fundamental in polyurethane chemistry and is a reliable method for derivatizing hydroxyl groups in drug development and materials science.[14] The reaction can be catalyzed by tertiary amines.[15]

-

Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to yield substituted ureas.[9][13][16] This reaction is typically faster than the corresponding reaction with alcohols and forms a robust linkage used extensively in medicinal chemistry and polymer synthesis.[17]

-

Reaction with Water: Phenyl isocyanatoformate is moisture-sensitive. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate, which then decomposes to liberate carbon dioxide and what would be phenoxycarbonylamine.[9][18][19] This reactivity necessitates the use of anhydrous solvents and inert atmospheres during its use.

Caption: Key reactions of Phenyl Isocyanatoformate with common nucleophiles.

Applications in Research and Drug Development

While a highly specialized reagent, the unique structure of Phenyl isocyanatoformate offers intriguing possibilities for synthetic chemists, particularly in pharmaceutical research.

-

Derivatizing Agent: It can be used to derivatize amines and alcohols on complex molecules. The resulting urea or carbamate can alter physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is a key strategy in lead optimization.

-

Prodrug Synthesis: The carbamate and urea linkages formed are common motifs in prodrug design.[20] By reacting Phenyl isocyanatoformate with a drug candidate containing a free amine or hydroxyl group, a prodrug can be generated that may improve bioavailability or mask a reactive functional group until it is cleaved in vivo.[20]

-

Bioconjugation: The reactivity of the isocyanate allows for the covalent modification of peptides and proteins, enabling the development of novel bioconjugates for targeted drug delivery or diagnostic applications.[20]

Caption: Workflow for using Phenyl Isocyanatoformate in lead optimization.

Safety, Handling, and Storage

Phenyl isocyanatoformate is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[1] Its reactivity makes it a potent irritant and sensitizer.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Code(s) | Pictogram |

| Acute Toxicity | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | Danger |

| Skin/Eye Irritation | H315, H319 (Causes skin and serious eye irritation) | Danger |

| Sensitization | H317, H334 (May cause an allergic skin reaction or allergy/asthma symptoms) | Danger |

| Target Organ Toxicity | H335 (May cause respiratory irritation) | Danger |

Recommended Handling Procedures:

-

Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.[21][22]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1][21] A respirator with an appropriate cartridge for organic vapors is recommended.[21]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[19][23][24]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[21] The recommended storage temperature is -20°C to maintain stability and prevent degradation.[1]

Conclusion

Phenyl isocyanatoformate (CAS 5843-43-6) is a potent and versatile bifunctional reagent with significant potential for advanced organic synthesis. Its preparation via the photolytic Curtius rearrangement of phenyl azidoformate offers a direct route, avoiding the intramolecular side-reactions observed under thermal conditions. The compound's utility is centered on the electrophilic nature of its isocyanate group, which enables the reliable formation of carbamate and urea linkages. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its synthesis and reactivity allows researchers in drug development and materials science to leverage its unique properties for molecular derivatization, prodrug design, and bioconjugation.

References

Sources

- 1. 异氰酸基甲酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phenyl isocyanatoformate | C8H5NO3 | CID 4148962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5843-43-6 Name: Phenyl isocyanatoformate [xixisys.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Contrasting Photolytic and Thermal Decomposition of Phenyl Azidoformate: The Curtius Rearrangement Versus Intramolecular C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 14. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 15. semanticscholar.org [semanticscholar.org]

- 16. poliuretanos.net [poliuretanos.net]

- 17. experts.umn.edu [experts.umn.edu]

- 18. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]

- 19. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. cpachem.com [cpachem.com]

- 23. fishersci.com [fishersci.com]

- 24. guidechem.com [guidechem.com]

Phenyl Isocyanatoformate: A Comprehensive Technical Guide to its Molecular Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Phenyl isocyanatoformate, a member of the reactive N-acyl isocyanate family, presents a unique combination of structural features that underpin its utility as a versatile intermediate in organic synthesis. This guide provides an in-depth exploration of its molecular architecture, spectroscopic signature, and characteristic reactivity. We will delve into the primary synthetic route via the Curtius rearrangement of phenoxycarbonyl azide, detailing the mechanistic rationale and a validated experimental protocol. The guide will further elucidate the molecule's reactivity profile, with a focus on its interactions with common nucleophiles, and showcase its applications in the construction of diverse heterocyclic frameworks. Safety considerations for handling this reactive compound are also addressed, providing a comprehensive resource for researchers in both academic and industrial settings.

Introduction

Phenyl isocyanatoformate (C₈H₅NO₃) is an organic molecule characterized by the presence of a highly electrophilic isocyanate group directly attached to a phenoxycarbonyl moiety.[1] This arrangement of functional groups confers a distinct reactivity profile, making it a valuable building block for the synthesis of a variety of nitrogen-containing compounds. Understanding the interplay between its electronic structure and reactivity is paramount for its effective utilization in synthetic chemistry. This guide aims to provide a detailed technical overview of phenyl isocyanatoformate, from its fundamental molecular properties to its practical applications.

Molecular Structure and Bonding

The molecular structure of phenyl isocyanatoformate is defined by a phenyl ring connected to an oxygen atom, which is part of a formate group that is, in turn, bonded to an isocyanate functional group. The IUPAC name for this compound is phenyl N-(oxomethylidene)carbamate.[1]

Connectivity and Functional Groups

The core structure consists of three key components:

-

Phenyl Group (C₆H₅): An aromatic ring that influences the electronic properties of the molecule through resonance and inductive effects.

-

Carbonate-like Linkage (-O-C(=O)-): This linkage connects the phenyl group to the isocyanate functionality.

-

Isocyanate Group (-N=C=O): A highly reactive functional group that is the primary site of chemical transformations.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} mend Figure 1: 2D representation of the Phenyl Isocyanatoformate molecular structure.

Predicted Geometrical Parameters

Due to the lack of experimental crystallographic data for phenyl isocyanatoformate, computational methods provide valuable insights into its three-dimensional structure. The geometry is largely dictated by the planar phenyl ring and the linear nature of the isocyanate group.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C=O (isocyanate) | 1.17 | N=C=O | ~173 |

| N=C (isocyanate) | 1.20 | C-N=C | ~135 |

| C-N (formate) | 1.40 | O-C-N | ~110 |

| C=O (formate) | 1.21 | C-O-C | ~118 |

| C-O (phenyl) | 1.38 | ||

| Note: These values are estimations based on computational models and data from analogous structures like phenyl isocyanate and may vary.[2][3][4] |

Conformational Analysis

The primary axis of rotation in the phenyl isocyanatoformate molecule is around the C(phenyl)-O bond and the O-C(formate) bond. The planarity of the phenyl ring and the formate group will favor conformations that minimize steric hindrance. The isocyanate group is expected to be nearly linear.

Spectroscopic Characterization

The structural features of phenyl isocyanatoformate give rise to a characteristic spectroscopic fingerprint. The following are predicted spectroscopic data based on computational modeling and comparison with analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the isocyanate and carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~1760 | Strong | C=O stretch (formate) |

| ~1600, ~1490 | Medium | C=C aromatic ring stretches |

| ~1200 | Strong | C-O stretch |

dot graph IR_Spectrum_Prediction { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; a [label="Wavenumber (cm⁻¹)"]; b [label="Transmittance"]; a -> b [style=invis];

} mend Figure 2: Predicted key absorptions in the IR spectrum of phenyl isocyanatoformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the formate carbonyl carbon, and the isocyanate carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (formate) |

| ~151 | C (aromatic, attached to O) |

| ~130 | CH (aromatic, para) |

| ~129 | CH (aromatic, meta) |

| ~126 | CH (aromatic, ortho) |

| ~125 | N=C=O (isocyanate) |

Note: Predicted chemical shifts can vary depending on the solvent and the specific computational method used.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of phenyl isocyanatoformate.[1] Common fragmentation patterns would likely involve the loss of CO₂ (m/z 44) or the isocyanate group (m/z 42).

Synthesis and Reactivity

Synthesis via Curtius Rearrangement

The most common and efficient method for the synthesis of phenyl isocyanatoformate is the Curtius rearrangement of phenoxycarbonyl azide.[5][6][7][8][9] This thermal decomposition proceeds with the loss of nitrogen gas to yield the isocyanate.[5][7][8][9] The acyl azide precursor is typically generated in situ from the reaction of phenyl chloroformate with an azide salt, such as sodium azide.

dot graph Curtius_Rearrangement { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} mend Figure 3: Synthetic pathway to phenyl isocyanatoformate via the Curtius rearrangement.

Experimental Protocol: Synthesis of Phenyl Isocyanatoformate

CAUTION: Organic azides are potentially explosive and should be handled with care behind a safety shield. The reaction should be conducted in a well-ventilated fume hood.

-

Preparation of Phenyl Chloroformate Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl chloroformate (1.0 eq) in a dry, inert solvent such as toluene or acetone.

-

Addition of Azide: Cool the solution to 0 °C using an ice bath. Prepare a solution or suspension of sodium azide (1.1 eq) in a minimal amount of water or a suitable solvent and add it dropwise to the stirred phenyl chloroformate solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Formation of Phenoxycarbonyl Azide: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch around 2140 cm⁻¹).

-

Curtius Rearrangement: Slowly warm the reaction mixture to room temperature and then heat to reflux (the exact temperature will depend on the solvent). The rearrangement is accompanied by the evolution of nitrogen gas. Continue heating until the gas evolution ceases (typically 1-3 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts. The solvent can be removed under reduced pressure. The crude phenyl isocyanatoformate can be purified by vacuum distillation.

Reactivity Profile

The reactivity of phenyl isocyanatoformate is dominated by the highly electrophilic carbon atom of the isocyanate group. It readily reacts with a wide range of nucleophiles.[2][10][11][12][13][14][15][16]

Reaction with Alcohols: In the presence of an alcohol, phenyl isocyanatoformate undergoes addition to form a carbamate (urethane) derivative.[2][11][12][14][15][17]

Reaction with Amines: Primary and secondary amines react rapidly with phenyl isocyanatoformate to yield the corresponding urea derivatives.[13][16]

Reaction with Water: Phenyl isocyanatoformate is sensitive to moisture and will react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield phenol and, upon further reaction, diphenylurea.[2][10]

dot graph Reactivity { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} mend Figure 4: General reactivity of phenyl isocyanatoformate with common nucleophiles.

Applications in Organic Synthesis

Phenyl isocyanatoformate serves as a valuable reagent in the synthesis of various heterocyclic compounds and as a protecting group precursor.

-

Synthesis of Triazepane-2,4-diones: It has been utilized in the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones.

-

Precursor to Carbamates and Ureas: Its straightforward reaction with alcohols and amines provides a reliable method for the preparation of a wide array of carbamate and urea-containing molecules, which are common motifs in pharmaceuticals and agrochemicals.

-

Heterocyclic Synthesis: The isocyanate functionality can participate in cycloaddition reactions and other annulation strategies to construct more complex heterocyclic systems.

Safety and Handling

Phenyl isocyanatoformate is expected to have hazards similar to other isocyanates, such as phenyl isocyanate. It should be treated as a toxic and corrosive substance.

Potential Hazards:

-

Inhalation: May be harmful or fatal if inhaled, causing respiratory irritation, and potentially leading to sensitization and asthma-like symptoms.[12][18][19][20]

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[12][18][19][20]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[1]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

First Aid Measures:

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Phenyl isocyanatoformate is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its molecular structure, characterized by the juxtaposition of a phenoxycarbonyl group and an isocyanate moiety, dictates its reactivity, which is primarily centered on nucleophilic additions to the isocyanate carbon. While experimental data on its specific structural and spectroscopic properties are limited, computational methods and analogies to related compounds provide a solid framework for understanding its behavior. The synthesis via the Curtius rearrangement of phenoxycarbonyl azide is a reliable and well-established method for its preparation. With appropriate safety precautions, phenyl isocyanatoformate can be a valuable tool for the synthesis of a diverse range of nitrogen-containing molecules, including important heterocyclic scaffolds.

References

-

Curtius Rearrangement | NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (2008). Retrieved January 21, 2026, from [Link]

-

Safety data sheet - CPAChem. (2021, June 20). Retrieved January 21, 2026, from [Link]

-

Phenyl isocyanatoformate | C8H5NO3 | CID 4148962 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of N-phenylcyanoformamide from phenyl isocyanate and potassium cyanide - ResearchGate. (2022, December). Retrieved January 21, 2026, from [Link]

-

Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. (n.d.). Retrieved January 21, 2026, from [Link]

-

The reactivity of phenyl isocyanate in aqueous solution - RSC Publishing. (1975). Retrieved January 21, 2026, from [Link]

-

Curtius Rearrangement - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenyl isocyanate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV. (1984, February 13). Retrieved January 21, 2026, from [Link]

-

The N-H, O-H, and C-O bond lengths (Å) along the phenyl isocyanate... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Computational Study of Catalytic Urethane Formation - MDPI. (2021, December 21). Retrieved January 21, 2026, from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Phenyl isocyanate - Lanxess. (2015, August). Retrieved January 21, 2026, from [Link]

-

Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved January 21, 2026, from [Link]

-

From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited - ChemRxiv. (2024, February 9). Retrieved January 21, 2026, from [Link]

-

Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. (n.d.). Retrieved January 21, 2026, from [Link]

-

Relative Velocities of Reaction of Amines with Phenyl Isocyanate - ElectronicsAndBooks. (n.d.). Retrieved January 21, 2026, from [Link]

-

Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. (1958, March 1). Retrieved January 21, 2026, from [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. (2019, September 22). Retrieved January 21, 2026, from [Link]

-

Supplementary Materials for - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Do you know H-NMR of phenyl isocyanate (aldrich)? - ResearchGate. (2016, January 27). Retrieved January 21, 2026, from [Link]

-

Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.). Retrieved January 21, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved January 21, 2026, from [Link]

-

NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 21, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 21, 2026, from [Link]

-

Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond - ResearchGate. (2016, June 2). Retrieved January 21, 2026, from [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021, March 29). Retrieved January 21, 2026, from [Link]

-

The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]

-

Bond Lengths, and Beyond Abstract I. Introduction. (n.d.). Retrieved January 21, 2026, from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 21, 2026, from [Link]

-

List of experimental bond lengths for bond type rCN. (n.d.). Retrieved January 21, 2026, from [Link]

-

Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. (n.d.). Retrieved January 21, 2026, from [Link]

-

8.1 Calculating single bond lengths and angles. (n.d.). Retrieved January 21, 2026, from [Link]

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. (n.d.).

Sources

- 1. lanxess.com [lanxess.com]

- 2. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 6. orgsyn.org [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]

- 16. experts.umn.edu [experts.umn.edu]

- 17. researchgate.net [researchgate.net]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. cpachem.com [cpachem.com]

An In-Depth Technical Guide to Phenyl Isocyanatoformate: Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isocyanatoformate, systematically named phenyl N-(oxomethylidene)carbamate , is a versatile and highly reactive organic compound. Its unique chemical architecture, featuring both a phenoxycarbonyl group and an isocyanate moiety, renders it a valuable reagent in a multitude of synthetic transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its utility in the fields of organic synthesis, medicinal chemistry, and drug development. As a senior application scientist, this document aims to deliver not only theoretical knowledge but also practical insights to empower researchers in leveraging the full potential of this powerful chemical tool.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization.

Chemical and Physical Data

Phenyl isocyanatoformate is a colorless to yellowish liquid under standard conditions. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | phenyl N-(oxomethylidene)carbamate | |

| CAS Number | 5843-43-6 | |

| Molecular Formula | C₈H₅NO₃ | |

| Molecular Weight | 163.13 g/mol | |

| Boiling Point | 100 °C at 15 mmHg | |

| Density | 1.233 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.516 |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹. Additionally, a strong carbonyl (C=O) stretching vibration from the carbamate functionality should appear around 1750-1770 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by signals corresponding to the phenyl group protons, typically in the range of 7.0-7.5 ppm.

-

¹³C NMR: The isocyanate carbon (-N=C=O) will exhibit a characteristic resonance around 120-130 ppm. The carbamate carbonyl carbon will appear further downfield, typically in the 150-160 ppm region. Signals for the aromatic carbons will also be present in the 120-150 ppm range.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 163, along with characteristic fragmentation patterns corresponding to the loss of CO, NCO, and the phenoxy group.

Synthesis of Phenyl Isocyanatoformate

The synthesis of acyl isocyanates, including phenyl isocyanatoformate, often involves the reaction of a corresponding amide with a phosgene equivalent. A common and effective laboratory-scale method utilizes the reaction of phenyl carbamate with oxalyl chloride.

Experimental Protocol: Synthesis from Phenyl Carbamate and Oxalyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl isocyanates.[1][2] Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl, CO, and phosgene from the decomposition of the intermediate).

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber) is charged with phenyl carbamate and a suitable inert solvent (e.g., anhydrous dichloromethane or toluene).

-

Addition of Oxalyl Chloride: The reaction mixture is cooled in an ice bath. Oxalyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise via the dropping funnel with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude phenyl isocyanatoformate is then purified by vacuum distillation to yield the final product.

Self-Validation: The purity of the synthesized phenyl isocyanatoformate should be confirmed by spectroscopic methods (IR, NMR) and its refractive index compared to the literature value. The presence of the strong isocyanate peak in the IR spectrum is a key indicator of successful synthesis.

Reactivity and Mechanistic Considerations

The reactivity of phenyl isocyanatoformate is dominated by the electrophilic nature of the isocyanate carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles.

Reactions with Nucleophiles

-

Alcohols and Phenols: Phenyl isocyanatoformate reacts with alcohols and phenols to form N-phenoxycarbonyl carbamates. This reaction is fundamental to its use as a protecting group and in the synthesis of more complex carbamate structures.

-

Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding N-phenoxycarbonyl ureas. This reactivity is exploited in the synthesis of various heterocyclic compounds and in bioconjugation applications.

-

Thiols: Thiols react with phenyl isocyanatoformate to produce N-phenoxycarbonyl thiocarbamates.

-

Water: Phenyl isocyanatoformate is sensitive to moisture and will hydrolyze to form phenyl carbamate and ultimately phenol, ammonia, and carbon dioxide. Therefore, it must be handled under anhydrous conditions.

Cycloaddition Reactions

The isocyanate functionality can participate in cycloaddition reactions. For instance, analogous to phenyl isocyanate, it can undergo [2+2] cycloaddition with electron-rich alkenes and alkynes, and 1,3-dipolar cycloadditions when activated.[3] This reactivity opens avenues for the construction of four-membered and five-membered heterocyclic rings.

Applications in Drug Development and Organic Synthesis

The unique reactivity of phenyl isocyanatoformate makes it a valuable tool in the synthesis of a wide array of organic molecules, particularly those with biological relevance.

Synthesis of Heterocyclic Compounds

A significant application of phenyl isocyanatoformate is in the synthesis of nitrogen-containing heterocycles. One notable example is its use in the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones, which are scaffolds of interest in medicinal chemistry.

Workflow: Solid-Phase Synthesis of 1,7-Disubstituted-1,3,5-Triazepane-2,4-diones

Experimental Protocol Outline:

-

Amine Formation: A resin-bound amino acid is exhaustively reduced (e.g., using a borane-tetrahydrofuran complex) to the corresponding secondary amine.

-

Urea Formation: The resin-bound secondary amine is then treated with phenyl isocyanatoformate in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Cyclization and Cleavage: The resulting resin-bound urea intermediate is subjected to conditions that promote intramolecular cyclization and cleavage from the solid support, yielding the desired 1,7-disubstituted-1,3,5-triazepane-2,4-dione.

This solid-phase approach allows for the efficient generation of a library of these heterocyclic compounds for biological screening.

Bioconjugation and Peptide Modification

The high reactivity of the isocyanate group towards amine functionalities makes phenyl isocyanatoformate a potential reagent for the modification of peptides and proteins. By reacting with the N-terminal amine or the side-chain amine of lysine residues, it can be used to introduce a phenoxycarbonyl group, which can serve as a handle for further functionalization or as a means to modulate the biological activity of the peptide.[4]

Precursor to Other Reactive Intermediates

Phenyl isocyanatoformate can serve as a precursor to other reactive species. For example, its reaction with certain nucleophiles can lead to the in-situ generation of other isocyanates, which can then be trapped by other reagents in one-pot procedures.

Safety and Handling

Phenyl isocyanatoformate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye irritation.

-

Reactivity Hazards: It reacts violently with water, strong acids, strong bases, alcohols, and amines.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials.

Conclusion

Phenyl isocyanatoformate, or phenyl N-(oxomethylidene)carbamate, is a highly versatile and reactive reagent with significant potential in organic synthesis and drug discovery. Its ability to readily react with a wide range of nucleophiles, particularly amines, makes it an invaluable tool for the construction of complex molecules, including heterocycles and modified biomolecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe implementation in the laboratory. As research in medicinal and materials chemistry continues to evolve, the applications of this powerful electrophile are poised to expand further, solidifying its role as a key component in the synthetic chemist's toolbox.

References

-

Reactions of 4-methylphenyl isocyanate with amino acids. PubMed. [Link]

- US5386057A - Process for the preparation of acyl isocyanates.

-

α-CHLOROACETYL ISOCYANATE. Organic Syntheses Procedure. [Link]

-

Isocyanate - Wikipedia. [Link]

-

The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Semantic Scholar. [Link]

-

Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Royal Society of Chemistry. [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

-

(a) Phenyl isocyanate 91 or 94, DMF, rt, 2 min; (b) RNH2, DMF, rt or... - ResearchGate. [Link]

-

Isocyanate synthesis by substitution - Organic Chemistry Portal. . [Link]

-

Phenyl isocyanate - Wikipedia. [Link]

-

Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

Sources

- 1. Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl isocyanate(103-71-9) MS spectrum [chemicalbook.com]

- 3. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

Synthesis of Phenyl Isocyanatoformate: A Technical Guide to the Curti-us Rearrangement of Phenyl Chloroformate

Introduction: The Utility of a Versatile Heterocumulene

Phenyl isocyanatoformate (C₈H₅NO₃) is a highly reactive organic intermediate characterized by the presence of a rare N-acyl isocyanate functionality.[1][2] This dual reactivity makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. Its applications include the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones, which are of interest in medicinal chemistry and drug development.[1] The synthesis of this compound from the readily available phenyl chloroformate is a classic yet nuanced process, hinging on the carefully controlled generation and subsequent rearrangement of a potentially hazardous azide intermediate.

This guide provides a comprehensive technical overview of the synthesis, grounded in established chemical principles and safety protocols. It is intended for researchers and professionals in organic synthesis and drug development, offering not just a methodology, but also the underlying rationale for each procedural step.

Chemical Theory and Mechanism

The conversion of phenyl chloroformate to phenyl isocyanatoformate is a two-stage process. The first step involves a nucleophilic substitution, followed by a signature rearrangement reaction.

-

Formation of Phenyl Azidoformate: The synthesis begins with the reaction of phenyl chloroformate with an azide salt, typically sodium azide (NaN₃). In this SNAc (nucleophilic acyl substitution) reaction, the azide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The chloride ion is displaced as a leaving group, yielding the intermediate phenyl azidoformate. This reaction is typically performed at low temperatures to ensure selectivity and manage the stability of the product.[3][4]

-

The Curtius Rearrangement: The cornerstone of this synthesis is the Curtius rearrangement, a thermal or photolytic decomposition of an acyl azide to an isocyanate with the extrusion of nitrogen gas (N₂).[5][6] Research has shown that the thermal rearrangement is a concerted process, where the migration of the phenoxy group (R-group) to the nitrogen atom occurs simultaneously with the loss of dinitrogen.[5][6] This concerted mechanism is crucial as it avoids the formation of a discrete, high-energy nitrene intermediate and ensures the complete retention of the migrating group's configuration.[6][7]

It is critical to distinguish the reaction outcome based on the energy input. While controlled thermal decomposition in solution or photolysis of phenyl azidoformate yields the desired phenyl isocyanatoformate, high-temperature flash vacuum pyrolysis has been shown to result in an intramolecular C-H amination, producing 3H-benzooxazol-2-one as the exclusive product.[8] Therefore, for the synthesis of the target isocyanate, carefully controlled thermal conditions in an appropriate solvent are paramount.

Experimental Protocol: A Self-Validating System

This protocol is a synthesized methodology based on established procedures for the formation of acyl azides from acyl chlorides and their subsequent Curtius rearrangement.[4] Extreme caution is mandated due to the use of highly toxic and potentially explosive azide compounds.[9]

Mandatory Safety Precautions

-

Azide Hazard: Sodium azide is acutely toxic, with a mode of action similar to cyanide.[9] It must be handled with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles.[9] All manipulations of solid sodium azide and the resulting phenyl azidoformate intermediate must be performed in a certified chemical fume hood.

-

Explosion Risk: Organic azides are potentially explosive and sensitive to heat, shock, and friction.[9] Heavy metal azides, which can be formed by contact with metals like copper, lead, silver, or zinc, are highly shock-sensitive and must be avoided.[8] Use only plastic or glass spatulas and equipment. Never flush azides down a drain, as they can react with lead or copper pipes.[8] All reactions should be conducted behind a blast shield.

-

Gas Evolution: The Curtius rearrangement liberates nitrogen gas, which can cause significant pressure buildup in a closed system. The reaction apparatus must be equipped with a pressure-equalizing dropping funnel or a bubbler to ensure safe venting.[9]

-

Reagent Hazards: Phenyl chloroformate is corrosive and toxic.[10] The final product, phenyl isocyanatoformate, is a lachrymator and respiratory sensitizer.[1] Handle these reagents exclusively in a fume hood.

Materials and Equipment

-

Phenyl Chloroformate (≥98%)

-

Sodium Azide (NaN₃, ≥99.5%)

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Heating mantle with stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Blast shield

Step-by-Step Procedure

Part 1: Synthesis of Phenyl Azidoformate Intermediate

-

Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Place the entire setup in an ice-water bath behind a blast shield.

-

Reagent Preparation: In a separate beaker, dissolve 13.0 g (0.20 mol) of sodium azide in 50 mL of deionized water.

-

Reaction Initiation: To the three-necked flask, add 28.2 g (0.18 mol) of phenyl chloroformate and 50 mL of anhydrous acetone. Begin stirring and allow the solution to cool to 5-10 °C.

-

Azide Addition: Slowly add the aqueous sodium azide solution dropwise from the dropping funnel to the stirred chloroformate solution over 30-45 minutes. Maintain the internal reaction temperature between 10-15 °C throughout the addition. A white precipitate (NaCl) will form.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 10-15 °C for an additional 1-2 hours to ensure the reaction goes to completion.

Part 2: Curtius Rearrangement and Isolation of Phenyl Isocyanatoformate

-

Work-up (Intermediate): Stop stirring and allow the layers to separate. Carefully transfer the reaction mixture to a separatory funnel. Separate the upper organic layer (acetone solution of phenyl azidoformate) from the lower aqueous layer. CAUTION: The organic layer contains the potentially explosive phenyl azidoformate. Handle with extreme care.

-

Solvent Exchange: Prepare a 1 L three-necked flask equipped for heating (heating mantle), stirring, and with the pressure-equalizing dropping funnel. Add 200 mL of anhydrous toluene to this flask and heat it to 70-80 °C.

-

Rearrangement: Slowly add the phenyl azidoformate solution from the dropping funnel into the hot toluene. A vigorous and steady evolution of nitrogen gas will occur as the azide rearranges to the isocyanate.[4] Control the rate of addition to maintain a manageable rate of gas evolution.

-

Completion of Rearrangement: After the addition is complete, maintain the temperature of the toluene solution at 70-80 °C for an additional hour until gas evolution ceases completely.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude residue is the phenyl isocyanatoformate.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. Phenyl isocyanatoformate has a boiling point of 100 °C at 15 mmHg.[1] CAUTION: Distillation of isocyanates should be done with care, ensuring the apparatus is dry and the temperature is well-controlled to prevent polymerization or decomposition.

Data Summary

| Compound | Formula | MW ( g/mol ) | Boiling Point | Density (g/mL) | Refractive Index (n20/D) |

| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 188-189 °C | 1.24 | ~1.512 |

| Phenyl Isocyanatoformate | C₈H₅NO₃ | 163.13 | 100 °C / 15 mmHg | 1.233 | 1.516 |

(Data sourced from commercial suppliers and chemical databases)[1][10]

Visual Workflow

Caption: Workflow for the synthesis of Phenyl Isocyanatoformate.

Characterization

The final product should be characterized to confirm its identity and purity. Key analytical techniques include:

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band in the region of 2240-2280 cm⁻¹ corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group. A strong carbonyl (C=O) stretch from the formate moiety should also be visible around 1750-1780 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons of the phenyl ring.

-

¹³C NMR: The spectrum will show characteristic signals for the isocyanate carbon (δ ~120-130 ppm) and the carbonyl carbon (δ ~150-160 ppm), in addition to the aromatic carbons.

-

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight of the product (163.13 g/mol ).

Conclusion

The synthesis of phenyl isocyanatoformate from phenyl chloroformate is a potent demonstration of the Curtius rearrangement's utility in accessing valuable isocyanate intermediates. While the procedure is straightforward, its successful and safe execution hinges on a thorough understanding of the reaction mechanism and rigorous adherence to safety protocols, particularly concerning the handling of azide compounds. By providing a self-validating protocol grounded in established chemical principles, this guide aims to empower researchers to safely and effectively utilize this important synthetic transformation in their pursuit of novel molecular architectures for pharmaceutical and materials science applications.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement.

- ACS Publications. (2022).

- ResearchGate. (2025). A Facile Synthesis of Azidoformate via Chloroformate.

- ACS Publications. (n.d.). Contrasting Photolytic and Thermal Decomposition of Phenyl Azidoformate: The Curtius Rearrangement Versus Intramolecular C–H Amination. The Journal of Physical Chemistry A.

- Organic Chemistry Portal. (n.d.). Aryl azide synthesis by azidonation, azidation or substitution.

- Organic Syntheses. (n.d.). Sodium azide.

- Bentham Science Publisher. (2024). Synthesis of Aromatic Azides using Different Methodologies.

- ResearchGate. (2025). Rapid Synthesis of Aryl Azides from Aryl Halides under Mild Conditions.

- Thermo Fisher Scientific. (n.d.). Curtius Rearrangement.

- Wikipedia. (n.d.). Curtius rearrangement.

- RSC Publishing. (n.d.). An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. Green Chemistry.

- Sigma-Aldrich. (n.d.). Phenyl chloroformate for synthesis.

- Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution.

- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.

- Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.

- ChemicalBook. (n.d.). Phenyl isocyanate(103-71-9) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). Phenyl isocyanatoformate 97%.

- SpectraBase. (n.d.). Phenylisocyanate - Optional[ATR-IR] - Spectrum.

- SpectraBase. (n.d.). Phenylisocyanate - Optional[MS (GC)] - Spectrum.

- RSC Publishing. (2021). Carboxylation of sodium arylsulfinates with CO2 over mesoporous K-Cu-20TiO2. RSC Advances.

- PubChem. (n.d.). Phenyl isocyanatoformate.

- ACS Publications. (n.d.). Self-Assembled Inverted Micelles Prepared from a Dendrimer Template: Phase Transfer of Encapsulated Guests. Journal of the American Chemical Society.

- University of Virginia. (n.d.). The transmetalation step in Pd-catalyzed processes.

- ACS Publications. (2016). Synthesis of Functionalized 1,3,2-Benzodiazaborole Cores Using Bench-Stable Components. The Journal of Organic Chemistry.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of the Isocyanatoformate Functional Group

Abstract

The isocyanatoformate functional group (R-O-C(O)-N=C=O), a unique amalgamation of a carbonate and an isocyanate, presents a fascinating and versatile reactivity profile for chemical synthesis. While structurally related to the broadly utilized isocyanate group, the adjacent formate moiety introduces distinct electronic features that modulate its stability and reaction kinetics. This guide provides an in-depth exploration of the synthesis, core reactivity, and practical applications of isocyanatoformates, with a particular focus on their utility in pharmaceutical and materials science. We will dissect the mechanistic underpinnings of their reactions with various nucleophiles, discuss their thermal properties, and present field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this functional group for advanced molecular design and synthesis.

Fundamentals of the Isocyanatoformate Group

Structure and Electronic Properties

The isocyanatoformate functional group is characterized by the R-O-C(O)-N=C=O connectivity. The core of its reactivity lies in the highly electrophilic carbon atom of the isocyanate (N=C=O) group.[1] The adjacent ester functionality, however, exerts a significant electronic influence. The oxygen atom of the formate group can participate in resonance, donating electron density towards the carbonyl, which in turn can slightly diminish the extreme electrophilicity of the isocyanate carbon compared to a standard alkyl or aryl isocyanate. This nuanced electronic structure contributes to a generally higher stability and more controlled reactivity, making isocyanatoformates valuable as potentially more manageable alternatives to conventional isocyanates.

Synthesis and Formation

The most prevalent and reliable method for synthesizing isocyanatoformates is through a variation of the Curtius rearrangement .[2][3] This classical reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3][4]

The general synthetic pathway is as follows:

-

Formation of an Acyl Chloride: A chloroformate (R-O-C(O)-Cl) is used as the starting material.

-

Formation of the Acyl Azide: The chloroformate is reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), to form the corresponding acyl azide (R-O-C(O)-N₃).

-

Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene). This induces the rearrangement, liberating nitrogen gas (N₂) and forming the desired isocyanatoformate.[5] The reaction is concerted, meaning the loss of N₂ and the migration of the R-O-C(O)- group occur simultaneously.[3]

This method is advantageous due to the mild conditions and the highly favorable thermodynamics driven by the formation of stable nitrogen gas.[2]

Stability and Handling Considerations

While more stable than some highly reactive isocyanates, isocyanatoformates are still moisture-sensitive compounds. The isocyanate moiety is susceptible to hydrolysis, which leads to the formation of an unstable carbamic acid that readily decarboxylates to yield an amine and carbon dioxide.[6] Therefore, all manipulations should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Thermal Stability: Isocyanatoformates exhibit moderate thermal stability. Upon excessive heating, they can undergo decomposition. The degradation pathways for isocyanates can be complex, potentially involving dimerization, trimerization to form isocyanurates, or cleavage of the urethane linkage at higher temperatures.[7][8] Phosgene-free methods for producing isocyanates often involve the thermal decomposition of carbamates at high temperatures (250-600 °C), highlighting the general temperature range where these linkages become labile.[9]

Core Reactivity Profile

The reactivity of isocyanatoformates is dominated by the electrophilic nature of the isocyanate carbon, making it a prime target for nucleophilic attack.[6][10]

Reactions with Nucleophiles

The general mechanism involves the attack of a nucleophile on the central carbon of the N=C=O group, leading to the formation of a stable addition product. The reactions are typically exothermic and proceed readily.[11]

-

Reaction with Amines (Primary and Secondary): Amines react rapidly with isocyanatoformates to form substituted ureas. This reaction is highly efficient and is a cornerstone of polyurethane and polyurea chemistry.[6][12]

-

R'-O-C(O)-N=C=O + R''₂NH → R'-O-C(O)-NH-C(O)-NR''₂ (Substituted Urea)

-

-

Reaction with Alcohols: In the presence of an alcohol, isocyanatoformates undergo alcoholysis to form N-acyl carbamate (urethane) derivatives.[13][14] This reaction is fundamental to the synthesis of polyurethanes.[6] The reaction can be catalyzed by tertiary amines or certain metal salts.[12]

-

R'-O-C(O)-N=C=O + R''-OH → R'-O-C(O)-NH-C(O)-OR'' (N-Acyl Carbamate)

-

-

Reaction with Water (Hydrolysis): As mentioned, water acts as a nucleophile, leading to an unstable carbamic acid intermediate which subsequently decomposes. This is often an undesirable side reaction.

-

R'-O-C(O)-N=C=O + H₂O → [R'-O-C(O)-NH-COOH] → R'-O-C(O)-NH₂ + CO₂

-

The relative reactivity of common nucleophiles with isocyanates generally follows the order: Primary Amines > Secondary Amines >> Alcohols > Water

Applications in Drug Development and Organic Synthesis

The controlled reactivity and stability of isocyanatoformates make them attractive reagents in fields requiring precise molecular construction.

Bioconjugation and Linker Chemistry

In drug development, particularly for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), the ability to link a payload to a biomolecule is critical.[15][16] Isocyanates are highly reactive electrophiles used for this purpose, but their high reactivity can lead to a lack of selectivity and hydrolysis in aqueous environments.[17] Isocyanatoformates can serve as valuable intermediates or precursors in "on-demand" bioconjugation strategies.[17][18] They can be unmasked from a more stable precursor under specific physiological conditions to generate a reactive isocyanate in situ, allowing for more targeted labeling of proteins or other biomolecules.[17] This approach enhances selectivity and minimizes off-target reactions.[17][18]

Synthesis of Heterocycles and Complex Amines

The isocyanatoformate group is a powerful building block in organic synthesis.[19] The Curtius rearrangement, used to generate the isocyanate, is a key step in the synthesis of many complex natural products and bioactive molecules.[20] Once formed, the isocyanatoformate can be trapped with various nucleophiles to introduce protected amine functionalities. For example, trapping with tert-butanol yields a Boc-protected amine, a ubiquitous protecting group strategy in peptide synthesis and medicinal chemistry.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction integrity.

Protocol: Synthesis of Ethyl Isocyanatoformate via Curtius Rearrangement

Objective: To synthesize ethyl isocyanatoformate from ethyl chloroformate.

Materials:

-

Ethyl chloroformate (ClCO₂Et)

-

Sodium azide (NaN₃)

-

Toluene (anhydrous)

-

Acetone

-

Magnetic stirrer and heating mantle

-

Three-neck round-bottom flask, condenser, dropping funnel, N₂ inlet

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool under a positive pressure of dry nitrogen.

-

Acyl Azide Formation: To the flask, add sodium azide (1.2 eq) and anhydrous acetone. Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

IPC-1 (TLC): After the addition is complete, allow the reaction to stir at 0 °C for 2 hours. Monitor the disappearance of ethyl chloroformate by thin-layer chromatography (TLC).

-

Work-up (Azide): Once the reaction is complete, carefully pour the mixture into ice-cold water and extract with cold toluene (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Caution: Acyl azides are potentially explosive. Do not concentrate to dryness. Use immediately in the next step.

-

Curtius Rearrangement: Transfer the toluene solution of the acyl azide to a new, dry three-neck flask equipped with a condenser and N₂ inlet.

-

Heat the solution gently to 80-90 °C. Vigorous evolution of N₂ gas should be observed. Maintain this temperature until gas evolution ceases (approx. 2-3 hours).

-

IPC-2 (IR Spectroscopy): Cool the reaction to room temperature. Withdraw a small aliquot and obtain an FT-IR spectrum. Confirm the formation of the isocyanate by the appearance of a strong, sharp absorption band around 2250-2280 cm⁻¹ and the disappearance of the azide peak around 2140 cm⁻¹.

-

The resulting toluene solution contains ethyl isocyanatoformate and can be used directly in subsequent reactions or purified by careful vacuum distillation.

Protocol: Reaction of Ethyl Isocyanatoformate with Benzylamine

Objective: To synthesize the corresponding substituted urea from ethyl isocyanatoformate and benzylamine.

Materials:

-

Solution of ethyl isocyanatoformate in toluene (from Protocol 4.1)

-

Benzylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Round-bottom flask, N₂ inlet

Procedure:

-

Setup: In a dry flask under N₂, dissolve benzylamine (1.0 eq) in anhydrous THF.

-

Reaction: Cool the amine solution to 0 °C. Slowly add the toluene solution of ethyl isocyanatoformate (1.05 eq) dropwise. An exothermic reaction may be observed.

-

IPC (LC-MS): After addition, allow the reaction to warm to room temperature and stir for 1 hour. Take an aliquot, quench with a small amount of methanol, and analyze by LC-MS to confirm the consumption of benzylamine and the formation of the product mass.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

The isocyanatoformate functional group represents a synthetically powerful yet underutilized reactive moiety. Its moderated reactivity compared to traditional isocyanates, coupled with its straightforward synthesis via the Curtius rearrangement, makes it an ideal candidate for complex molecular construction where control and selectivity are paramount. Future research will likely focus on expanding its role in bioconjugation, developing novel protecting group strategies, and leveraging its unique reactivity for the creation of innovative polymers and pharmaceutical agents. The continued exploration of isocyanatoformate chemistry promises to unlock new avenues for efficient and precise chemical synthesis.

References

-

Akhlaghinia, B. (2005). A New, Efficient, and Selective Method for the Preparation of Alkyl Isocyanates from Primary Alcohols. Synthesis, 2005(12), 1955-1958. Available at: [Link]

-

ResearchGate. (n.d.). Decomposition temperatures of poly(isocyanate) for different heating rates. Retrieved from [Link]

-

ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

-

MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1319. Available at: [Link]

-

Tsygankov, P., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1319. Available at: [Link]

-

PubMed. (2016). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society, 138(1), 7-10. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Retrieved from [Link]

-

OSTI.GOV. (2018). Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

ResearchGate. (2016). Induced Bioconjugation via On-Demand Isocyanate Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

ACS Publications. (2006). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 71(19), 7271-7280. Available at: [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

ResearchGate. (2019). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

-

Pharmaceutical Technology. (2024). How bioconjugation is unlocking new drug development. Retrieved from [Link]

-

CellMosaic. (n.d.). Bioconjugate Drug Development & Manufacturing. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

National Institutes of Health. (2021). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health, 65(7), 743-748. Available at: [Link]

-

National Institutes of Health. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceuticals, 15(3), 329. Available at: [Link]

-

MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3382. Available at: [Link]

-

Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16, 6424-6450. Available at: [Link]

-

Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Retrieved from [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

-

YouTube. (2024). What Is An Isocyanate? - Chemistry For Everyone. Retrieved from [Link]

Sources

- 1. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 14. mdpi.com [mdpi.com]

- 15. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 16. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to Phenyl Isocyanatoformate Safety and Handling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Phenyl isocyanatoformate (CAS No. 5843-43-6), also known as N-phenoxycarbonyl isocyanate or carbonisocyanatidic acid phenyl ester, is a reactive organic compound utilized in specialized industrial and scientific research applications.[1] Its molecular structure, featuring a highly reactive isocyanate group, dictates its utility in synthesis but also underscores the necessity for rigorous safety and handling protocols. This guide provides a comprehensive framework for the safe utilization of Phenyl isocyanatoformate, grounded in authoritative hazard classifications and established principles for handling reactive chemicals.

A critical note on data availability: While Phenyl isocyanatoformate has defined hazard classifications, detailed public data on specific exposure limits, reactivity profiles, and emergency protocols are limited. Therefore, this guide synthesizes established best practices for handling chemicals with similar hazard profiles and for the isocyanate class of compounds. All personnel must consult the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.

Part 1: Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Phenyl isocyanatoformate is classified as a hazardous substance with risks associated with multiple exposure routes. The Globally Harmonized System (GHS) classifications provide a clear, authoritative summary of its potential health effects.[2]

Core Hazards:

-

Acute Toxicity: The compound is harmful if swallowed, inhaled, or comes into contact with the skin.[2]

-

Irritation: It is known to cause skin irritation and serious eye irritation.[2] Inhalation may also lead to respiratory tract irritation.[2]

These classifications necessitate a stringent approach to exposure control, mandating the use of comprehensive personal protective equipment and controlled environments.

| Hazard Classification | GHS Hazard Statement | Key Implications for Handling |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Prohibit eating, drinking, or smoking in work areas.[3] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Prevent all skin contact. Use of appropriate gloves and lab coats is mandatory. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Work in a well-ventilated area, preferably a chemical fume hood.[4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Immediate removal of contaminated clothing and washing of skin is required upon contact.[5] |